
1,3-Dipalmitoleoylglycerol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dipalmitoleoylglycerol is a diacylglycerol compound where palmitoleic acid is esterified at the sn-1 and sn-3 positions of glycerol. This compound is a type of glyceride, which is a class of lipids known for their role in biological membranes and energy storage. It is characterized by the presence of palmitoleic acid, a monounsaturated fatty acid, which contributes to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dipalmitoleoylglycerol can be synthesized through esterification reactions involving glycerol and palmitoleic acid. The process typically involves the following steps:
Esterification: Glycerol is reacted with palmitoleic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of ester bonds.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with palmitoleic acid under mild conditions, offering a more environmentally friendly and efficient approach compared to traditional chemical methods.
化学反応の分析
Types of Reactions
1,3-Dipalmitoleoylglycerol undergoes various chemical reactions, including:
Oxidation: The double bonds in the palmitoleic acid moieties can be oxidized to form epoxides or hydroxylated products.
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding glycerol and palmitoleic acid.
Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of different glycerides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions to oxidize the double bonds.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed to hydrolyze the ester bonds.
Transesterification: Alcohols such as methanol or ethanol, in the presence of a catalyst like sodium methoxide, are used for transesterification reactions.
Major Products Formed
Oxidation: Epoxides, diols, or hydroxylated fatty acids.
Hydrolysis: Glycerol and palmitoleic acid.
Transesterification: Different glycerides depending on the alcohol used.
科学的研究の応用
1,3-Dipalmitoleoylglycerol has several applications in scientific research:
Chemistry: It is used as a model compound to study lipid oxidation and stability.
Biology: It serves as a substrate for studying enzyme activities, such as lipases and esterases.
Industry: It is used in the formulation of lipid-based products, including cosmetics and pharmaceuticals, due to its emollient properties.
作用機序
1,3-Dipalmitoleoylglycerol exerts its effects through several mechanisms:
Enzyme Inhibition: It selectively inhibits α-glucosidase from Saccharomyces cerevisiae, which is involved in carbohydrate metabolism.
Membrane Interaction: It integrates into lipid bilayers, affecting membrane fluidity and function.
類似化合物との比較
Similar Compounds
1,3-Dipalmitoyl-2-oleoylglycerol: Similar structure but with oleic acid at the sn-2 position.
1,2-Dipalmitoyl-sn-glycerol: Both palmitic acids are at the sn-1 and sn-2 positions.
1,3-Dioleoyl-2-palmitoylglycerol: Contains oleic acid at the sn-1 and sn-3 positions and palmitic acid at the sn-2 position.
Uniqueness
1,3-Dipalmitoleoylglycerol is unique due to the presence of palmitoleic acid at both the sn-1 and sn-3 positions, which imparts distinct biological activities and physicochemical properties compared to other glycerides. Its selective inhibition of α-glucosidase and its role in membrane studies highlight its specific applications in biochemical and biophysical research.
特性
IUPAC Name |
[3-[(Z)-hexadec-9-enoyl]oxy-2-hydroxypropyl] (Z)-hexadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCZIVACHUFMPO-VMNXYWKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\CCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H64O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
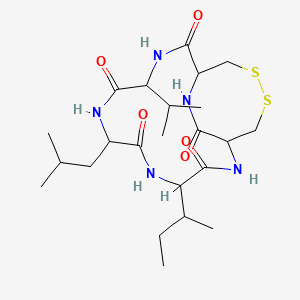
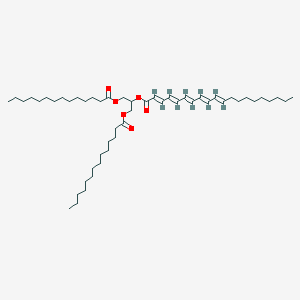
![(1S,3S,5S,6R,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B10799305.png)
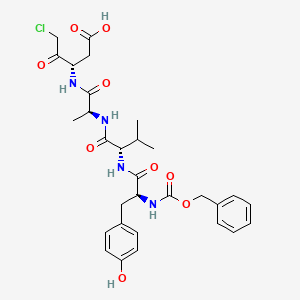

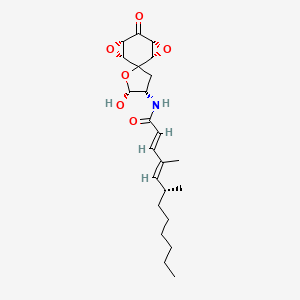
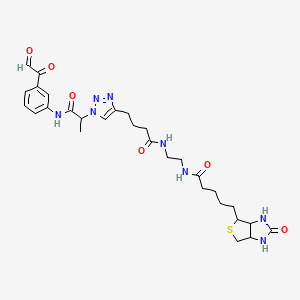
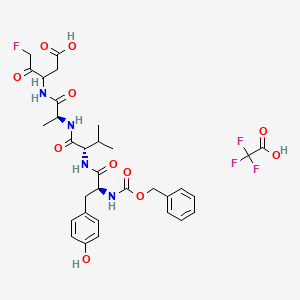
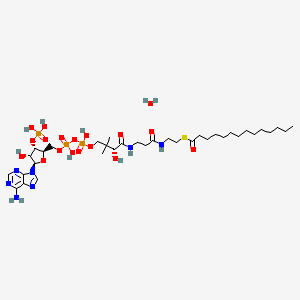
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-(2-hydroxyethylamino)propyl]carbamate](/img/structure/B10799348.png)
![N-(2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl)-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B10799351.png)



